molecular formula C22H25N3O3 B11322318 2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11322318
M. Wt: 379.5 g/mol
InChI Key: XJBDJHICRSNZQH-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2,3-dimethylphenol with an appropriate halide, such as 2-bromopropanamide, under basic conditions.

    Coupling Reaction: The final step involves coupling the phenoxy group with the pyrazole derivative to form the desired amide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties. Its structural features could contribute to the design of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide
  • 2-(2,3-Dimethylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide
  • 2-(2,3-Dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-yl}propanamide

Uniqueness

The uniqueness of 2-(2,3-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide lies in its specific combination of functional groups. The presence of both the phenoxy and pyrazole moieties, along with the methoxyphenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O3/c1-15-6-5-7-20(16(15)2)28-17(3)22(26)24-21-12-13-23-25(21)14-18-8-10-19(27-4)11-9-18/h5-13,17H,14H2,1-4H3,(H,24,26)

InChI Key

XJBDJHICRSNZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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